molecular formula C12H17ClO3 B12734010 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- CAS No. 144449-77-4

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)-

Cat. No.: B12734010
CAS No.: 144449-77-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- typically involves the kinetic resolution of its racemic mixture. One effective method employs Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The enzyme selectively acylates the R-form of the racemic intermediate, leaving the S-form intact. The reaction is optimized at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM, achieving high enantioselectivity and conversion within 3 hours .

Industrial Production Methods

Industrial production methods for this compound often leverage biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes or whole-cell biocatalysts can enhance the scalability and economic viability of the process. These methods are designed to minimize waste generation and maximize yield, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or amines, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- involves its interaction with specific enzymes, such as Pseudomonas fluorescens lipase. The enzyme selectively catalyzes the transesterification of the R-enantiomer, leaving the S-enantiomer intact. This selective acylation is facilitated by strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- is unique due to its specific chiral properties and its role as an intermediate in the synthesis of metoprolol. Its selective interaction with enzymes like Pseudomonas fluorescens lipase highlights its potential for use in enantioselective synthesis and biocatalysis .

Properties

CAS No.

144449-77-4

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

(2S)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1

InChI Key

MAVSBQOSROXJQJ-LLVKDONJSA-N

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@@H](CCl)O

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O

Origin of Product

United States

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